REACTION_CXSMILES
|
OS(O)(=O)=O.[Br:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].[CH:14]([C:16]([CH3:18])=O)=[CH2:15]>O1CCOCC1>[Br:6][C:7]1[CH:8]=[C:9]2[C:11]([C:16]([CH3:18])=[CH:14][CH:15]=[N:10]2)=[CH:12][CH:13]=1
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Name
|
|
Quantity
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14.4 mL
|
Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
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C(=C)C(=O)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
|
TEMPERATURE
|
Details
|
Heating
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Type
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ADDITION
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Details
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after the addition
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Type
|
CUSTOM
|
Details
|
followed by removal of the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water (100 mL)
|
Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel (Biotage, eluting with 20% EtOAc/Hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |